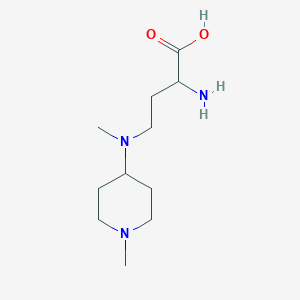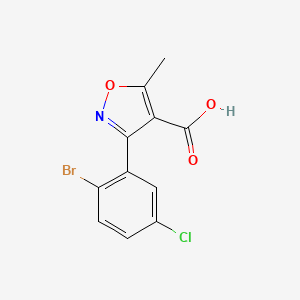
n-(4-(Pyrrolidin-1-yl)benzyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(4-(Pyrrolidin-1-yl)benzyl)ethanamine: is a compound that features a pyrrolidine ring attached to a benzyl group, which is further connected to an ethanamine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of n-(4-(Pyrrolidin-1-yl)benzyl)ethanamine typically begins with commercially available starting materials such as 4-(pyrrolidin-1-yl)benzaldehyde and ethanamine.
Reaction Steps:
Industrial Production Methods:
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: n-(4-(Pyrrolidin-1-yl)benzyl)ethanamine can undergo oxidation reactions, particularly at the ethanamine moiety, leading to the formation of corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Introduction of various functional groups on the benzyl ring.
Aplicaciones Científicas De Investigación
Chemistry:
- n-(4-(Pyrrolidin-1-yl)benzyl)ethanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology:
- The compound has potential applications in the study of biological systems, particularly in understanding the interactions of pyrrolidine-containing compounds with biological targets.
Medicine:
- Due to its structural features, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes.
Industry:
- In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
Molecular Targets and Pathways:
- The mechanism of action of n-(4-(Pyrrolidin-1-yl)benzyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets.
- The compound may modulate biological pathways by acting as an agonist or antagonist, depending on its structural modifications and the nature of the target.
Comparación Con Compuestos Similares
n-(4-(Pyrrolidin-1-yl)benzyl)methanamine: Similar structure but with a methanamine moiety instead of ethanamine.
n-(4-(Pyrrolidin-1-yl)phenyl)ethanamine: Similar structure but with a phenyl group instead of a benzyl group.
n-(4-(Pyrrolidin-1-yl)benzyl)propanamine: Similar structure but with a propanamine moiety instead of ethanamine.
Uniqueness:
- n-(4-(Pyrrolidin-1-yl)benzyl)ethanamine is unique due to the specific combination of the pyrrolidine ring, benzyl group, and ethanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H20N2 |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
N-[(4-pyrrolidin-1-ylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C13H20N2/c1-2-14-11-12-5-7-13(8-6-12)15-9-3-4-10-15/h5-8,14H,2-4,9-11H2,1H3 |
Clave InChI |
JPBBHGMPVDOOMG-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=CC=C(C=C1)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


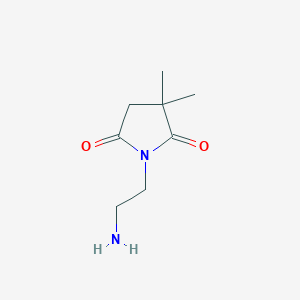
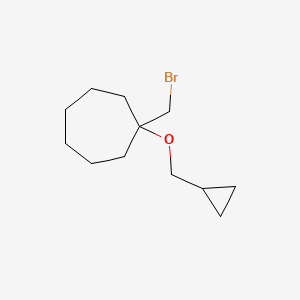


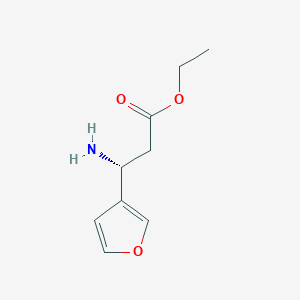

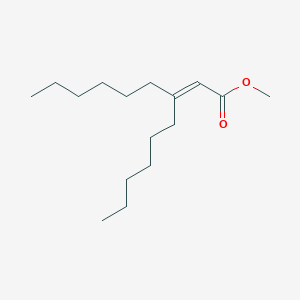
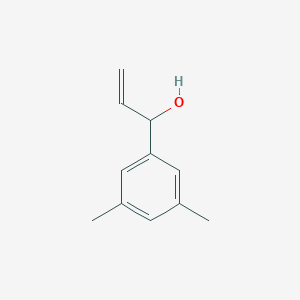
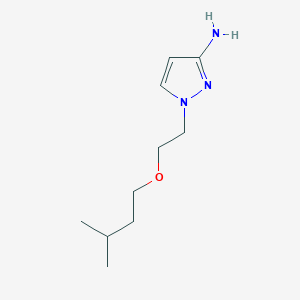
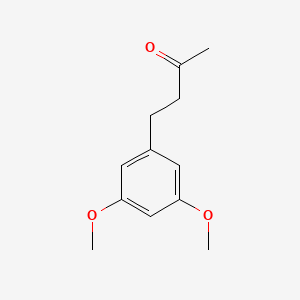
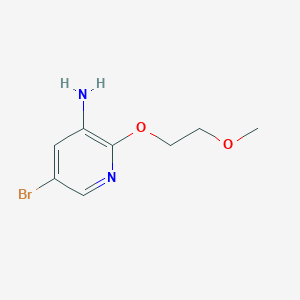
![3-[4-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B15325629.png)
